Sparteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cardiovascular Research

One of the most studied aspects of sparteine is its effect on the cardiovascular system. Sparteine acts as a sodium channel blocker, inhibiting the flow of sodium ions into heart muscle cells. This inhibition can slow down the heart rate and improve contractility, making it a potential candidate for treating heart arrhythmias and heart failure []. Studies have investigated the use of sparteine in animal models, demonstrating its ability to modify heart rhythm and contractility []. However, further research is needed to determine its safety and efficacy for human cardiovascular applications.

Anti-inflammatory Properties

Sparteine has also been explored for its potential anti-inflammatory properties. Studies suggest that it may suppress the production of inflammatory mediators, such as cytokines and chemokines, which play a role in various inflammatory diseases []. Research on this front is ongoing, with scientists investigating the mechanisms by which sparteine exerts its anti-inflammatory effects and its potential therapeutic applications in inflammatory conditions.

Anti-tumor Activity

Sparteine's potential anti-tumor activity is another area of scientific investigation. Studies have shown that it may have cytotoxic effects on some cancer cell lines []. However, the exact mechanisms underlying this activity are not fully understood, and further research is needed to determine its potential as an anti-cancer agent.

Sparteine is a naturally occurring alkaloid predominantly found in the plant species Lupinus mutabilis and Cytisus scoparius (scotch broom). Its chemical structure is characterized by a tetracyclic bis-quinolizidine ring system, with the molecular formula and a molar mass of approximately 234.39 g/mol . Sparteine exhibits properties as a class 1a antiarrhythmic agent and sodium channel blocker, although it is not approved by the FDA for human use in this capacity. It is primarily utilized in organic chemistry as a chiral ligand for asymmetric synthesis, facilitating various reactions involving organolithium reagents .

Sparteine acts as a sodium channel blocker, primarily affecting class 1a sodium channels in heart cells []. These channels play a crucial role in the initiation and propagation of electrical impulses in the heart. By blocking these channels, sparteine can alter heart rhythm and potentially suppress arrhythmias []. However, the specific details of its mechanism require further investigation.

Sparteine is a toxic compound, and ingestion can cause severe poisoning []. Symptoms include nausea, vomiting, weakness, paralysis, and potentially cardiac arrhythmias []. Due to these safety concerns, sparteine is not used clinically and should be handled with extreme caution in research settings [].

- Aldol-type Reactions: Sparteine can form imines that undergo hydrolysis to yield aldehydes or amines, contributing to the synthesis of complex organic molecules .

- Complex Formation: It forms stable complexes with alkali metals such as lithium and sodium when reacted with hexamethyldisilazide (HMDS), leading to various crystalline products .

- Catalytic Reactions: Sparteine has been employed as a ligand in palladium-catalyzed oxidations and enantiomer-selective polymerizations, demonstrating its versatility in asymmetric synthesis .

Sparteine exhibits various biological activities:

- Antiarrhythmic Effects: As a sodium channel blocker, it can influence cardiac rhythms, although its clinical use is limited due to safety concerns .

- Chirality in Synthesis: Its role as a chiral ligand allows for the selective formation of enantiomers in synthetic pathways, making it valuable in pharmaceuticals and agrochemicals .

- Neuropharmacological Effects: Sparteine has shown paradoxical effects on animal behavior, causing both depression and excitation depending on the context, which highlights its complex interaction with biological systems .

Sparteine can be synthesized through several methods:

- Natural Extraction: It is primarily extracted from Lupinus mutabilis or Cytisus scoparius, where it occurs naturally.

- Biosynthetic Pathway: The biosynthesis involves the decarboxylation of lysine to cadaverine, which subsequently forms the quinolizidine skeleton through enzymatic processes. This pathway has been elucidated using tracer studies involving isotopically labeled precursors .

- Synthetic Routes: Recent advancements have introduced synthetic surrogates of sparteine that facilitate easier preparation and similar reactivity profiles in asymmetric synthesis .

Sparteine's applications are diverse:

- Chiral Ligand: It is extensively used in asymmetric synthesis to produce optically active compounds.

- Research Tool: In medicinal chemistry, sparteine and its derivatives are studied for their potential therapeutic properties and mechanisms of action.

- Chemical Synthesis: Its ability to form stable complexes with metals makes it useful in catalysis and material science applications .

Research on sparteine interactions includes:

- Metal Complexes: Studies have shown that sparteine forms stable complexes with alkali metals, which can alter their reactivity and stability in various chemical environments .

- Biological Interactions: Investigations into its neuropharmacological effects reveal complex interactions with neurotransmitter systems, influencing both excitatory and inhibitory pathways in animal models .

Sparteine shares structural similarities with several other alkaloids. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Lupanine | Quinolizidine Alkaloid | Exhibits different biological activities; less potent as a sodium channel blocker. |

| Piperidine | Saturated Heterocycle | Simpler structure; lacks the unique tetracyclic framework of sparteine. |

| Cytisine | Quinolizidine Alkaloid | Similar biosynthetic origin; used primarily as a nicotinic receptor agonist. |

| Anabasine | Pyridine Alkaloid | Different pharmacological profile; less chiral utility compared to sparteine. |

Sparteine's unique tetracyclic structure contributes to its specific reactivity and biological activity, distinguishing it from these similar compounds while allowing it to serve as an effective chiral ligand in synthetic applications .

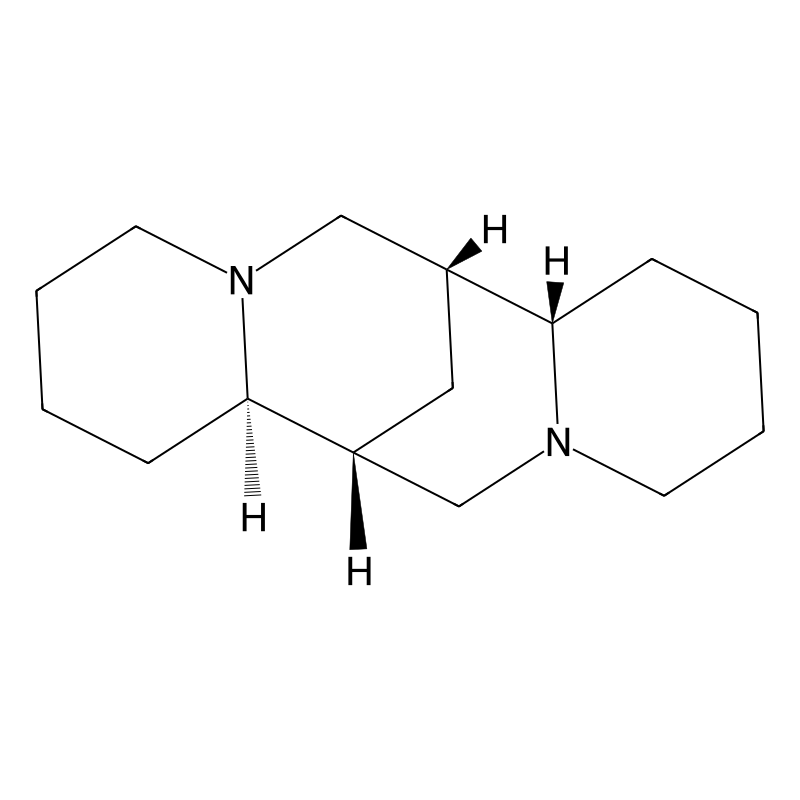

Sparteine (C₁₅H₂₆N₂) is a tetracyclic bis-quinolizidine alkaloid with a molecular weight of 234.38 g/mol. Its IUPAC name is (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecane, reflecting its four interconnected rings and stereochemical complexity. The compound exists as a chiral molecule, with the (-)-enantiomer being the most biologically prevalent form isolated from natural sources.

Key Identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 90-39-1 (primary), 446-95-7 (variant) |

| Common Synonyms | Lupinidine, β-Isosparteine, Pachycarpine |

| Molecular Formula | C₁₅H₂₆N₂ |

| Stereoisomers | α-Isosparteine, β-Isosparteine |

Sparteine’s structure comprises two fused quinolizidine units, creating a rigid, cage-like conformation that enables unique interactions with biological targets. This stereochemistry is critical for its role as a chiral ligand in synthetic chemistry.

Historical Discovery and Early Isolation from Lupinus spp.

Sparteine was first isolated in 1932 from Lupinus barbiger, a species native to North America. Early research focused on its extraction from lupines (Lupinus spp.), particularly L. arcticus and L. mutabilis, which accumulate high concentrations of the alkaloid in stems and seeds.

Significant milestones include:

- 1950: Leonard et al. achieved the first synthetic route to (±)-sparteine via hydrogenation of pyridine-derived intermediates.

- 2018: O’Brien developed an enantioselective synthesis, enabling gram-scale production of (-)-sparteine.

Historical uses of sparteine-rich plants, such as Cytisus scoparius (Scotch broom), by Indigenous communities for medicinal purposes underscore its cultural relevance.

Role in Plant Biochemistry: Ecological and Defense Functions

Sparteine serves as a potent chemical defense agent in plants. Key functions include:

Herbivore Deterrence

- Snowshoe Hares: Lupinus arcticus exhibits diurnal fluctuations in sparteine concentration, peaking at night (5× higher than daytime levels) to deter nocturnal herbivory.

- Aphids: Sparteine disrupts feeding behavior in Acyrthosiphon spartii, forcing aphids to relocate from lupine pods to less toxic plant parts.

Pollinator Interactions

- Bumblebees: While sparteine deters herbivores, its presence in pollen reduces reproductive success in Bombus terrestris, highlighting a trade-off between defense and pollination.

Metal Chelation

Sparteine binds calcium and magnesium ions, potentially mitigating soil toxicity in metal-rich environments and enhancing plant survival.

Biosynthesis Pathway

Sparteine derives from three L-lysine molecules via cadaverine intermediates. Enzymatic transformations, including oxidative deamination and Schiff base formation, yield the quinolizidine skeleton. Recent studies on Lupinus spp. reveal species-specific alkaloid profiles, with sparteine dominating in L. mutabilis and L. arcticus.

The pioneering synthesis of sparteine was achieved by Leonard and co-workers in 1950, representing the first successful total synthesis of this complex quinolizidine alkaloid [1] [2]. This groundbreaking approach established the foundation for subsequent synthetic methodologies and demonstrated the feasibility of constructing the tetracyclic sparteine framework through chemical synthesis.

Leonard's synthetic strategy employed a remarkably concise two-step sequence starting from ethyl 2-(pyridin-2-yl)acetate (2) [1] [2]. The key transformation involved the formation of pyridine-quinolizone intermediate 3, followed by an innovative exhaustive hydrogenation process. This hydrogenation step represented a novel application of catalytic reduction to complex heterocyclic systems, where the aromatic pyridine ring underwent complete saturation while maintaining the integrity of the quinolizidine core structure [1] [2].

The mechanistic pathway of Leonard's hydrogenation involves the initial formation of a pyridine-quinolizone intermediate through cyclization of the starting ester. The subsequent exhaustive hydrogenation proceeds through multiple reduction steps, first reducing the pyridine ring to form a piperidine intermediate, followed by further reduction to construct the fully saturated quinolizidine framework characteristic of sparteine [1] [2]. Despite the low yield of the hydrogenation step, this approach provided racemic sparteine (±)-1 in only two steps, establishing it as the shortest total synthesis reported to date [1] [2].

The reaction conditions for Leonard's hydrogenation required elevated temperatures and extended reaction times, typical of the exhaustive hydrogenation conditions necessary for aromatic nitrogen heterocycles [1] [2]. While the specific catalyst and precise reaction conditions were not fully detailed in the original publication, the methodology represented a significant advancement in alkaloid synthesis, particularly in demonstrating the viability of direct hydrogenation approaches for complex polycyclic structures.

Asymmetric Syntheses: O'Brien's Gram-Scale Resolution (2018)

O'Brien and co-workers achieved a landmark advancement in sparteine synthesis with their development of the first asymmetric gram-scale synthesis in 2018 [3] [4] [5]. This methodology addressed the critical need for enantioselective access to sparteine, which had previously been limited to racemic syntheses or extraction from natural sources.

The O'Brien synthesis employed a sophisticated ten-step sequence that began with enzymatic resolution of racemic ester (±)-6 [3] [4]. The enzymatic resolution step provided exceptional enantioselectivity, yielding (+)-6 with greater than 99% enantiomeric excess after re-esterification. This high level of stereochemical control was crucial for the subsequent transformations and represented a significant improvement over previous synthetic approaches [3] [4].

The key strategic transformation involved the condensation of the resolved ester (+)-6 with one equivalent of formaldehyde to generate unsaturated ester (+)-5 [3] [4]. This intermediate then underwent a critical 1,4-addition reaction with the enolate of ester (−)-6 to form diester 7. The stereochemical outcome of this 1,4-addition was controlled by the existing chiral centers, ensuring the correct absolute configuration for the final sparteine product [3] [4].

The synthetic sequence continued with benzyl deprotection followed by a one-pot lactamization reaction [3] [4]. The lactamization step was particularly significant as it established the B-ring of the sparteine framework through intramolecular cyclization. The final transformation involved global reduction with lithium aluminum hydride, providing access to (−)-sparteine in 31% overall yield over the ten-step sequence [3] [4].

The O'Brien methodology demonstrated complete diastereocontrol throughout the synthesis, with the final product obtained in excellent enantiomeric purity [3] [4]. The gram-scale applicability of this approach addressed supply chain issues associated with natural sparteine extraction and provided a reliable synthetic route to both enantiomers of sparteine by appropriate choice of the initial enzymatic resolution conditions [3] [4].

Dearomatization Strategies: Pyridine-Based Routes (2023)

The most recent advancement in sparteine synthesis came from Lam, Kerkovius, and Reisman in 2023, who developed a highly efficient dearomatization strategy utilizing pyridine and glutaryl chloride as starting materials [1] [6]. This approach represents a significant methodological advancement, providing gram-scale access to racemic sparteine through a novel dearomative cyclization mechanism.

The synthesis begins with the cascade cyclization between pyridine (10) and glutaryl chloride (8), which proceeds via a stepwise pathway that can be selectively interrupted by the addition of methanol [1] [6]. Mechanistic studies revealed that this cascade occurs through the formation of acid chloride intermediate 11, which can be trapped by methanol to provide the functionalized quinolizidine core 9. This selective quenching represents a key innovation, allowing for the controlled formation of the sparteine precursor while avoiding undesired side reactions [1] [6].

The dearomatization process involves nucleophilic attack on the pyridine ring, disrupting the aromatic system and creating a reactive intermediate that can undergo subsequent cyclization reactions [1] [6]. The methanol quench provides compound 9 in high yield, serving as a versatile intermediate that can be elaborated to both sparteine and related alkaloids such as lupinine [1] [6].

The synthetic route continues with epimerization at C7 using potassium tert-butoxide in tert-butanol, providing the thermodynamically stable trans isomer 16 with a 10:1 diastereomeric ratio [1] [6]. Subsequent hydrogenation using catalytic palladium on carbon (1 mol%) yielded compound 17 in 55% yield over two steps. The reduction sequence employed L-selectride for chemoselective ester reduction, followed by direct quenching with tosyl chloride to provide primary tosylate 18 in 73% yield [1] [6].

The key ring-forming step involved an SN2 reaction between tosylate 18 and glutarimide, providing N-alkylation product 19 in 93% yield [1] [6]. The subsequent intramolecular enolate addition required precise optimization of reaction conditions. Initial attempts using standard conditions resulted in complex mixtures, but optimization revealed that maintaining the reaction temperature at −78°C and employing a reaction time of only 2 minutes was crucial for success [1] [6].

The final cyclization step proved highly sensitive to reaction conditions, with rapid quenching at −78°C using a solution of acetic acid in tetrahydrofuran being essential to minimize byproduct formation [1] [6]. Under these optimized conditions, compound 20 was obtained in 56% yield on gram scale. Final reduction with lithium aluminum hydride provided (±)-sparteine, which could be purified by distillation (56% yield by quantitative nuclear magnetic resonance) and crystallized as the bis-hydrogen sulfate salt in 30% yield [1] [6].

Key Reaction Mechanisms: Schmidt, Photo-Beckmann, and Aldol Condensations

The development of sparteine synthesis has been significantly advanced through the application of key mechanistic transformations, particularly the Schmidt reaction, photo-Beckmann rearrangement, and aldol condensation reactions [7] [8] [9]. These transformations have provided powerful tools for constructing the complex tetracyclic framework of sparteine with high efficiency and stereochemical control.

The Schmidt reaction has emerged as a particularly valuable transformation in sparteine synthesis, as demonstrated in Aubé's asymmetric total synthesis [7] [8] [9]. The intramolecular Schmidt reaction involves the conversion of azido ketones to lactams through a rearrangement mechanism that proceeds via azidohydrin intermediates [7]. In the context of sparteine synthesis, azido ketone precursors undergo treatment with Lewis acids such as titanium tetrachloride to initiate the rearrangement [7] [8].

The mechanistic pathway of the Schmidt reaction begins with Lewis acid activation of the carbonyl group, facilitating nucleophilic attack by the azide moiety to form an azidohydrin intermediate [7]. This intermediate then undergoes a concerted rearrangement involving migration of an alkyl group with concomitant loss of nitrogen gas, generating an iminium ion intermediate [7]. Subsequent hydrolysis of the iminium ion provides the lactam product with formation of the desired ring system [7].

The stereochemical outcome of the Schmidt reaction is controlled by the migratory aptitude of the alkyl groups and the stereochemistry of the azidohydrin intermediate [7]. In sparteine synthesis, the reaction proceeds with high regioselectivity, preferentially forming the desired tricyclic lactam structure. The reaction conditions typically involve treatment with titanium tetrachloride in dichloromethane at room temperature, providing the cyclized product in excellent yield [7] [8].

The photo-Beckmann rearrangement represents another crucial transformation in sparteine synthesis, particularly in Aubé's approach where it serves as a key ring-expansion reaction [8] [9]. The photo-Beckmann rearrangement involves the photochemical conversion of oximes to amides through a rearrangement mechanism that proceeds via nitrene intermediates [8]. In the sparteine synthesis context, this transformation enables the formation of larger ring systems through selective bond migration.

The mechanistic pathway of the photo-Beckmann rearrangement involves initial photochemical excitation of the oxime functional group, leading to homolytic cleavage of the nitrogen-oxygen bond [8]. The resulting nitrene intermediate undergoes rapid rearrangement with migration of an adjacent alkyl group, forming an iminium ion intermediate. Subsequent hydrolysis provides the amide product with net expansion of the ring system [8].

Aldol condensation reactions have played a fundamental role in sparteine synthesis, particularly in the construction of carbon-carbon bonds and the establishment of stereochemical relationships [10] [11]. The aldol reaction involves the nucleophilic addition of enolate anions to carbonyl compounds, generating β-hydroxy carbonyl products that can undergo subsequent cyclization reactions [10].

In sparteine synthesis, aldol condensations are typically employed using lithium diisopropylamide (LDA) as the base to generate enolate anions at low temperatures [10]. The enolate formation is followed by addition of suitable electrophiles, often aldehydes or ketones, to form the desired carbon-carbon bonds [10]. The stereochemical outcome of aldol reactions can be controlled through the use of chiral auxiliaries or chelation control, providing access to specific diastereomers [10].

The optimization of aldol condensation conditions has proven critical for successful sparteine synthesis [1] [6]. Key parameters include reaction temperature, typically maintained at −78°C to ensure kinetic control, reaction time, often limited to minutes to prevent side reactions, and quenching conditions, which must be carefully controlled to preserve the desired stereochemistry [1] [6]. The use of specific quenching agents, such as acetic acid in tetrahydrofuran, has been found essential for maintaining product integrity and minimizing decomposition [1] [6].

| Synthesis Method | Starting Material | Key Transformation | Total Steps | Overall Yield (%) | Scale | Stereochemistry |

|---|---|---|---|---|---|---|

| Leonard's Pyridine Hydrogenation (1950) | Ethyl 2-(pyridin-2-yl)acetate | Exhaustive hydrogenation of pyridine-quinolizone | 2 | Low (not specified) | Not specified | Racemic |

| O'Brien's Asymmetric Synthesis (2018) | Racemic ester (±)-6 | Enzymatic resolution + 1,4-addition | 10 | 31 | Gram-scale | Enantioselective |

| Pyridine Dearomatization (2023) | Pyridine + Glutaryl chloride | Dearomative cyclization + enolate addition | 7 | 56 | Gram-scale | Racemic |

| Aubé Schmidt Reaction (2002) | 2,5-Norbornadione | Intramolecular Schmidt reaction | 15 | 15.7 | Milligram-scale | Enantioselective |

| Method | Temperature (°C) | Reagents | Solvent | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| Leonard Hydrogenation | High (hydrogenation) | H2, catalyst | Not specified | Low | Extended |

| O'Brien Resolution | Room temperature | Formaldehyde, enolate | Various | 67 (final step) | Variable |

| Dearomatization (2023) | -78 | t-BuOK, t-BuOH | THF | 56 | 2 min |

| Schmidt Reaction | Room temperature | TiCl4, azide | CH2Cl2 | 82 | Hours |

| Enolate Addition | -78 | LDA, acetic acid | THF | 56 | 2 min |

| Reaction Type | Mechanism | Key Intermediates | Stereochemical Control |

|---|---|---|---|

| Pyridine Hydrogenation | Catalytic reduction of aromatic system | Pyridine-quinolizone | None |

| Enzymatic Resolution | Enzymatic kinetic resolution | Chiral ester | Enzymatic selectivity |

| Dearomative Cyclization | Nucleophilic attack on dearomatized pyridine | Quinolizidine core | Thermodynamic control |

| Schmidt Rearrangement | Azide addition followed by rearrangement | Azidohydrin | Migratory aptitude |

| Aldol Condensation | Enolate formation and aldol addition | Enolate anion | Chelation control |

| Photo-Beckmann Rearrangement | Photochemical oxime rearrangement | Oxime intermediate | Geometric control |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01B - Antiarrhythmics, class i and iii

C01BA - Antiarrhythmics, class ia

C01BA04 - Sparteine

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Ganoderic_acid

Use Classification

Dates

2: Kolodiazhnyi OI. Recent advances in asymmetric synthesis of Р-stereogenic phosphorus compounds. Top Curr Chem. 2015;360:161-236. doi: 10.1007/128_2014_564. Review. PubMed PMID: 25326833.

3: Basova NE, Kormilitsyn BN, Rozengart EV, Saakov VS, Suvorov AA. [Derivatives of lupinin and epilupinin as ligands of various cholinesterases]. Zh Evol Biokhim Fiziol. 2012 Jan-Feb;48(1):8-16. Review. Russian. PubMed PMID: 22567970.

4: Frank D, Jaehde U, Fuhr U. Evaluation of probe drugs and pharmacokinetic metrics for CYP2D6 phenotyping. Eur J Clin Pharmacol. 2007 Apr;63(4):321-33. Epub 2007 Feb 2. Review. PubMed PMID: 17273835.

5: Daly JW. Nicotinic agonists, antagonists, and modulators from natural sources. Cell Mol Neurobiol. 2005 Jun;25(3-4):513-52. Review. PubMed PMID: 16075378.

6: Szewczuk-Bogusławska M, Grzesiak M, Beszłej JA, Kiejna A. [Assessment of CYP2D6 activity as a form of optimizing antidepressant therapy]. Psychiatr Pol. 2004 Nov-Dec;38(6):1093-104. Review. Polish. PubMed PMID: 15779673.

7: Lötsch J, Skarke C, Liefhold J, Geisslinger G. Genetic predictors of the clinical response to opioid analgesics: clinical utility and future perspectives. Clin Pharmacokinet. 2004;43(14):983-1013. Review. PubMed PMID: 15530129.

8: Ozawa S, Soyama A, Saeki M, Fukushima-Uesaka H, Itoda M, Koyano S, Sai K, Ohno Y, Saito Y, Sawada J. Ethnic differences in genetic polymorphisms of CYP2D6, CYP2C19, CYP3As and MDR1/ABCB1. Drug Metab Pharmacokinet. 2004 Apr;19(2):83-95. Review. PubMed PMID: 15499174.

9: Yu AM, Idle JR, Gonzalez FJ. Polymorphic cytochrome P450 2D6: humanized mouse model and endogenous substrates. Drug Metab Rev. 2004 May;36(2):243-77. Review. PubMed PMID: 15237854.

10: Cascorbi I. Pharmacogenetics of cytochrome p4502D6: genetic background and clinical implication. Eur J Clin Invest. 2003 Nov;33 Suppl 2:17-22. Review. PubMed PMID: 14641552.

11: Zanger UM, Raimundo S, Eichelbaum M. Cytochrome P450 2D6: overview and update on pharmacology, genetics, biochemistry. Naunyn Schmiedebergs Arch Pharmacol. 2004 Jan;369(1):23-37. Epub 2003 Nov 15. Review. PubMed PMID: 14618296.

12: Vaswani M, Linda FK, Ramesh S. Role of selective serotonin reuptake inhibitors in psychiatric disorders: a comprehensive review. Prog Neuropsychopharmacol Biol Psychiatry. 2003 Feb;27(1):85-102. Review. PubMed PMID: 12551730.

13: Mehvar R, Brocks DR, Vakily M. Impact of stereoselectivity on the pharmacokinetics and pharmacodynamics of antiarrhythmic drugs. Clin Pharmacokinet. 2002;41(8):533-58. Review. PubMed PMID: 12102640.

14: Michael JP. Indolizidine and quinolizidine alkaloids. Nat Prod Rep. 2001 Oct;18(5):520-42. Review. PubMed PMID: 11699884.

15: Brøsen K, Naranjo CA. Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram. Eur Neuropsychopharmacol. 2001 Aug;11(4):275-83. Review. PubMed PMID: 11532381.

16: Ohmiya S, Saito K, Murakoshi I. [Recent progress on the lupine alkaloids in leguminous plants growing mainly in Japan]. Yakugaku Zasshi. 2000 Oct;120(10):923-34. Review. Japanese. PubMed PMID: 11082704.

17: Streetman DS, Bertino JS Jr, Nafziger AN. Phenotyping of drug-metabolizing enzymes in adults: a review of in-vivo cytochrome P450 phenotyping probes. Pharmacogenetics. 2000 Apr;10(3):187-216. Review. PubMed PMID: 10803676.

18: Rasmussen BB, Brøsen K. Is therapeutic drug monitoring a case for optimizing clinical outcome and avoiding interactions of the selective serotonin reuptake inhibitors? Ther Drug Monit. 2000 Apr;22(2):143-54. Review. PubMed PMID: 10774624.

19: Weber WW. Populations and genetic polymorphisms. Mol Diagn. 1999 Dec;4(4):299-307. Review. PubMed PMID: 10671640.

20: Sano S. [Development of highly stereoselective reactions utilizing heteroatoms--asymmetric synthesis of alpha-substituted serines]. Yakugaku Zasshi. 2000 Jan;120(1):28-41. Review. Japanese. PubMed PMID: 10655780.

Explore Compound Types